![molecular formula C14H19NO2S B2596223 5-Methyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane CAS No. 2310098-85-0](/img/structure/B2596223.png)
5-Methyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane is a synthetic organic compound characterized by a spirocyclic structure. The compound features a spiro[3.3]heptane core with a 4-methylbenzenesulfonyl group and a methyl group attached to the nitrogen atom. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Sulfonyl Group: The 4-methylbenzenesulfonyl group can be introduced via a sulfonylation reaction.
Methylation of the Nitrogen Atom: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Scientific Research Applications
5-Methyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(4-methylbenzenesulfonyl)-2-thia-6-azaspiro[3.3]heptane: This compound features a sulfur atom in place of the nitrogen atom, leading to different chemical properties and reactivity.
Spiro[3.3]heptane-2,6-dicarboxylic Acid: This compound has carboxylic acid groups instead of the sulfonyl group, affecting its solubility and reactivity.
Uniqueness
5-Methyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane is unique due to its specific combination of a spirocyclic core, a sulfonyl group, and
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-3-5-13(6-4-11)18(16,17)15-9-14(10-15)8-7-12(14)2/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPBCARZYHJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC12CN(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

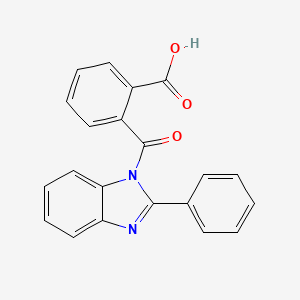
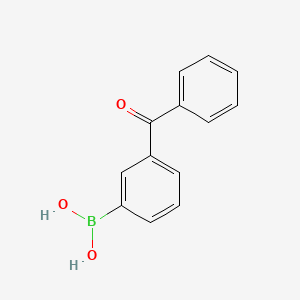
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2596144.png)
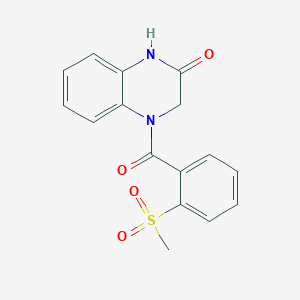
![5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2596146.png)
![2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2596147.png)
![2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2596148.png)
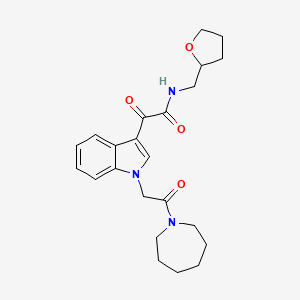
![3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid](/img/structure/B2596154.png)
![N-(2-bromo-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2596155.png)
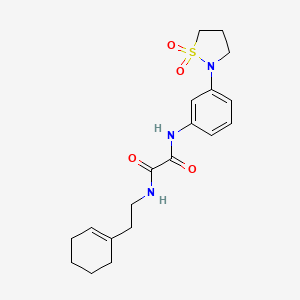
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide](/img/structure/B2596160.png)

